molecular formula C16H25NOS B3976911 N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide

N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide

Cat. No. B3976911
M. Wt: 279.4 g/mol
InChI Key: LSUCTVWOUGRJLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields. DMPT is a synthetic analog of the pheromone 4-hydroxy-5-methyl-3(2H)-furanone, which is produced by marine bacteria.

Mechanism of Action

The mechanism of action of N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide is not fully understood. However, it is believed that N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide acts as a pheromone analog and interacts with the olfactory receptors in animals, leading to an increase in feeding response and growth rate. In plants, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide is believed to enhance the uptake of nutrients and water, leading to an increase in growth and yield.
Biochemical and Physiological Effects
N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been shown to have various biochemical and physiological effects. In animals, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been demonstrated to increase the levels of growth hormone and insulin-like growth factor 1, leading to an increase in growth rate. In plants, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been shown to enhance the activity of enzymes involved in nutrient uptake and metabolism, leading to an increase in growth and yield.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has several advantages for lab experiments, including its ease of synthesis and low cost. However, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide research. One area of research is the development of N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide-based therapeutics for various diseases. Another area of research is the use of N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide in agriculture to enhance crop yield and reduce the use of fertilizers and pesticides. Additionally, there is a need for further studies to fully understand the mechanism of action of N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide and its potential toxicity.

Scientific Research Applications

N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been studied for its potential use in various fields, including aquaculture, agriculture, and medicine. In aquaculture, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been shown to increase the feeding response and growth rate of fish and shrimp. In agriculture, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been demonstrated to enhance plant growth and increase crop yield. In medicine, N-(1,5-dimethylhexyl)-2-(phenylthio)acetamide has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

N-(6-methylheptan-2-yl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NOS/c1-13(2)8-7-9-14(3)17-16(18)12-19-15-10-5-4-6-11-15/h4-6,10-11,13-14H,7-9,12H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSUCTVWOUGRJLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)NC(=O)CSC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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